2-Chloro-1-cyclopentylethanone

Description

BenchChem offers high-quality 2-Chloro-1-cyclopentylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-cyclopentylethanone including the price, delivery time, and more detailed information at info@benchchem.com.

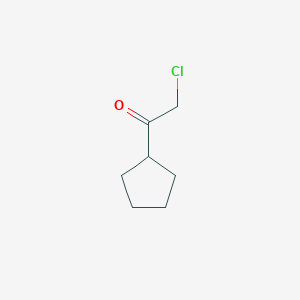

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-cyclopentylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO/c8-5-7(9)6-3-1-2-4-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYWWOXZNCTARW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499381 | |

| Record name | 2-Chloro-1-cyclopentylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-28-5 | |

| Record name | 2-Chloro-1-cyclopentylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-1-cyclopentylethanone

Foreword: A Note on a Versatile Building Block

In the landscape of modern organic synthesis, the strategic importance of bifunctional molecules cannot be overstated. These compounds, possessing multiple reactive centers, serve as powerful linchpins in the construction of complex molecular architectures. 2-Chloro-1-cyclopentylethanone (CAS No. 932-28-5) is a quintessential example of such a scaffold. It elegantly combines the steric and electronic properties of a cyclopentyl ring with the electrophilic reactivity of an α-chloro ketone.[1] This dual-handle nature makes it an invaluable intermediate in the pharmaceutical and agrochemical industries, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds with precision.[2]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a deeper understanding of the causality behind this molecule's behavior. While specific, published experimental data for this compound is sparse, this document consolidates available information and leverages established chemical principles to present a comprehensive technical overview. For key transformations where specific protocols for this exact molecule are not published, we will present field-proven, illustrative protocols for closely related substrates. This approach provides a robust starting point for methods development, grounded in authoritative chemical logic.

Core Molecular and Physical Properties

2-Chloro-1-cyclopentylethanone is a colorless to pale yellow liquid or powder under standard conditions.[3] Its physical state can depend on purity. The molecule's moderate polarity, derived from the ketone functional group, governs its solubility, making it miscible with many organic solvents but having limited solubility in water.[3]

Physicochemical Data Table

The following table summarizes the key physical and chemical identifiers for 2-Chloro-1-cyclopentylethanone.

| Property | Value | Source(s) |

| CAS Number | 932-28-5 | [4][5] |

| Molecular Formula | C₇H₁₁ClO | [5] |

| Molecular Weight | 146.61 g/mol | [4] |

| IUPAC Name | 2-chloro-1-cyclopentylethanone | [4] |

| Synonyms | Chloromethyl cyclopentyl ketone, Ethanone, 2-chloro-1-cyclopentyl- | [4] |

| Appearance | Colorless to pale yellow liquid or powder | [3] |

| Boiling Point | 205.1 ± 13.0 °C (at 760 mmHg) | [6] |

| Density | 1.1 ± 0.1 g/cm³ | [6] |

| Flash Point | 92.8 ± 11.0 °C | [6] |

| Refractive Index | 1.477 | [6] |

| Melting Point | Data not available | [7] |

| Solubility | Generally soluble in organic solvents; limited solubility in water. | [3] |

Spectroscopic and Analytical Characterization

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to yield a molecular ion peak (M⁺) at m/z 146. The presence of chlorine will produce a characteristic M+2 peak at m/z 148 with an intensity approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Expected Fragmentation Pattern: The primary fragmentation pathways for α-chloro ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage).[8]

-

Loss of the chloromethyl radical (•CH₂Cl): This would generate a stable cyclopentylacylium ion at m/z 83 . This is often a prominent peak.

-

Loss of the cyclopentyl radical (•C₅H₉): This would result in a chloromethylacylium ion, which would appear as a pair of peaks at m/z 63 and 65 .

-

McLafferty Rearrangement: While less common for cyclic ketones, if a gamma-hydrogen is available on the cyclopentyl ring, a rearrangement could lead to the loss of an alkene.

Diagram: Predicted Mass Spectrometry Fragmentation

Caption: Key α-cleavage pathways for 2-Chloro-1-cyclopentylethanone in EI-MS.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong absorption of the ketone's carbonyl group.

-

C=O Stretch: A strong, sharp absorption is expected in the range of 1715-1735 cm⁻¹ . The presence of the adjacent electronegative chlorine atom typically shifts this peak to a higher wavenumber compared to a simple alkyl ketone.

-

C-Cl Stretch: A moderate to strong absorption is expected in the region of 650-800 cm⁻¹ .

-

C-H Stretches (Aliphatic): Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ) corresponding to the C-H bonds of the cyclopentyl and methylene groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Chloromethyl Protons (-COCH₂Cl): A singlet is expected around δ 4.0-4.5 ppm . This significant downfield shift is due to the deshielding effects of both the adjacent carbonyl group and the chlorine atom.

-

Cyclopentyl Methine Proton (-CH-CO): The single proton on the cyclopentyl ring attached to the carbonyl group will be a multiplet, shifted downfield to approximately δ 2.8-3.2 ppm .

-

Cyclopentyl Methylene Protons (-CH₂-): The remaining eight protons on the cyclopentyl ring will appear as complex multiplets in the typical aliphatic region of δ 1.5-2.0 ppm .

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal is expected in the highly deshielded region of δ 195-205 ppm .

-

Chloromethyl Carbon (-CH₂Cl): A signal is expected around δ 45-50 ppm .

-

Cyclopentyl Methine Carbon (-CH-CO): A signal is expected around δ 50-55 ppm .

-

Cyclopentyl Methylene Carbons (-CH₂-): Multiple signals are expected in the range of δ 25-35 ppm .

-

Chemical Properties and Reactivity

The synthetic utility of 2-Chloro-1-cyclopentylethanone stems from its two distinct reactive sites: the electrophilic α-carbon and the electrophilic carbonyl carbon.[1] This allows for a diverse range of sequential or orthogonal chemical transformations.

Nucleophilic Substitution at the α-Carbon

The C-Cl bond is activated by the adjacent electron-withdrawing carbonyl group, making the α-carbon highly susceptible to nucleophilic attack, typically via an Sₙ2 mechanism. This reaction is a cornerstone for building molecular complexity.[1]

Key Nucleophiles and Products:

-

Amines: Reaction with primary or secondary amines yields α-amino ketones, which are important precursors for various pharmacologically active molecules.

-

Azides: Substitution with sodium azide provides α-azido ketones, versatile intermediates that can be reduced to primary amines or used in cycloaddition reactions.

-

Thiolates/Thiourea: Used in the synthesis of sulfur-containing heterocycles like thiazoles.[1]

-

Cyanide: Forms α-keto nitriles, which can be further hydrolyzed to β-keto acids.

Diagram: General Sₙ2 Reaction Workflow

Caption: A typical experimental sequence for Sₙ2 reactions on the title compound.

Reactions at the Carbonyl Group

The carbonyl group can undergo standard ketone reactions, most notably reduction.

-

Reduction to an Alcohol: Using reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol, ethanol) will reduce the ketone to the corresponding 2-chloro-1-cyclopentylethanol. This creates a chlorohydrin, another valuable synthetic intermediate. The choice of reducing agent is critical; stronger agents like lithium aluminum hydride (LiAlH₄) could potentially affect the C-Cl bond.

Experimental Protocols: Illustrative Methods

As previously noted, specific peer-reviewed protocols for 2-Chloro-1-cyclopentylethanone are not widely published. Therefore, the following sections provide detailed, illustrative protocols for key transformations on structurally similar α-chloro ketones. These protocols serve as a validated starting point and must be optimized for the specific substrate.

Synthesis via α-Chlorination of a Ketone (Illustrative Protocol)

The most direct route to 2-Chloro-1-cyclopentylethanone is the α-chlorination of its parent ketone, 1-cyclopentylethanone. This reaction typically proceeds via an enol or enolate intermediate. While a specific protocol for this transformation is elusive, a patent for a similar chlorination provides a robust methodological basis.[9]

Principle: The reaction uses a chlorinating agent to react with the enol form of the ketone. The conditions must be carefully controlled to prevent di- and tri-chlorination.

Illustrative Protocol (Adapted from analogous chlorinations):

-

Setup: To a flame-dried, four-necked flask equipped with a mechanical stirrer, thermometer, gas inlet, and an outlet connected to a scrubber (to neutralize excess chlorine and HCl byproduct), add 1-cyclopentylethanone (1.0 eq) and a suitable solvent like dichloromethane or dichloroethane.

-

Cooling: Cool the solution to 0-10 °C using an ice bath.

-

Catalyst (Optional but Recommended): For improved selectivity, a Lewis acid catalyst (e.g., a catalytic amount of AlCl₃ or Me₂AlCl) can be added.[9]

-

Chlorination: Bubble chlorine gas through the stirred solution at a controlled rate, maintaining the temperature below 15 °C.

-

Monitoring: Monitor the reaction progress by gas chromatography (GC) or TLC to maximize the formation of the mono-chlorinated product.

-

Workup: Once the desired conversion is reached, stop the chlorine flow and purge the system with nitrogen gas to remove excess chlorine and HCl.

-

Purification: Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to separate the starting material, desired product, and polychlorinated byproducts.[9]

Nucleophilic Substitution with an Amine (Illustrative Protocol)

This protocol describes the synthesis of an α-amino ketone, a common transformation for this class of compounds. The chosen substrate, 2-chloro-1-phenylbutan-1-one, is a well-documented analog.

Principle: An amine acts as a nucleophile, displacing the chloride in an Sₙ2 reaction. A base or excess amine is used to neutralize the HCl formed.

Illustrative Protocol for Reaction with Methylamine: [10]

-

Setup: Dissolve 2-chloro-1-phenylbutan-1-one (1.0 eq) in dry tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition: Slowly add a 2 M solution of methylamine in THF (2.5 eq) dropwise to the stirred solution. The second equivalent of amine acts as the base.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.

-

Workup: Upon completion, filter the reaction mixture to remove the methylamine hydrochloride precipitate. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent to yield the crude α-(methylamino) ketone, which can be further purified by column chromatography if necessary.

Safety, Handling, and Storage

While a specific, detailed toxicology report for 2-Chloro-1-cyclopentylethanone is not available, compounds containing the α-chloro ketone moiety are generally considered hazardous. They are often lachrymatory and irritants to the skin, eyes, and respiratory system. Data for the related compound, 2-chloro-1-cyclopropylethan-1-one, indicates it causes severe skin burns and eye damage.[11] Therefore, stringent safety precautions are mandatory.

-

Handling: All manipulations should be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), must be worn. Avoid inhalation of vapors and contact with skin and eyes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Recommended storage temperature is often 2-8 °C to ensure long-term stability.[5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Applications in Research and Development

The true value of 2-Chloro-1-cyclopentylethanone lies in its role as a versatile synthetic intermediate.

-

Pharmaceutical Synthesis: It serves as a building block for creating complex molecular scaffolds found in novel drug candidates.[2] Its ability to participate in the construction of heterocyclic rings, such as pyrroles and thiophenes, is particularly noteworthy as these motifs are prevalent in many bioactive molecules.[1]

-

Agrochemical Development: The reactive nature of the compound makes it useful in the manufacturing pathways of certain pesticides and other agrochemicals.[2]

-

Medicinal Chemistry Research: Preliminary research has suggested that 2-Chloro-1-cyclopentylethanone may act as an inhibitor of cytochrome P450 enzymes. This property is significant in drug metabolism studies and could be exploited in the design of pharmacokinetic enhancers that improve the efficacy of other drugs.[1]

Conclusion

2-Chloro-1-cyclopentylethanone is a potent synthetic tool, offering chemists reliable and versatile reactivity. Its value is defined by the strategic combination of an activated α-carbon, ready for nucleophilic substitution, and a modifiable carbonyl group, all appended to a cyclopentyl moiety that imparts specific steric and lipophilic properties to daughter compounds. While the public domain lacks a complete dataset for this specific molecule, a thorough understanding of the principles governing α-chloro ketones allows for its confident and effective application in the laboratory. By leveraging the illustrative protocols and predictive data in this guide, researchers can unlock the synthetic potential of this important intermediate to drive innovation in drug discovery and materials science.

References

- 2-Chloro-1-cyclopentylethanone: Synthesis, Reactivity, and Applications. (n.d.). Google Cloud.

- Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. (2022). Google Patents.

- The Role of 2-Chloro-1-cyclopentylethanone in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

2-Chloro-1-cyclopentylethanone. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

2-chloro-1-cyclohexylethanone. (n.d.). ChemSynthesis. Retrieved January 22, 2026, from [Link]

-

2-Chloro-1-cyclopropylethan-1-one. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved January 22, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 932-28-5: 2-Chloro-1-cyclopentylethanone | CymitQuimica [cymitquimica.com]

- 4. 2-Chloro-1-cyclopentylethanone | C7H11ClO | CID 12466577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. echemi.com [echemi.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone - Eureka | Patsnap [eureka.patsnap.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-Chloro-1-cyclopropylethan-1-one | C5H7ClO | CID 12466591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

2-Chloro-1-cyclopentylethanone CAS number 932-28-5

An In-Depth Technical Guide to 2-Chloro-1-cyclopentylethanone (CAS 932-28-5): Synthesis, Reactivity, and Applications

Executive Summary

2-Chloro-1-cyclopentylethanone (CAS No. 932-28-5) is a bifunctional organic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique molecular architecture, which combines a reactive α-chloro ketone moiety with a cyclopentyl ring, renders it an exceptionally versatile building block for constructing complex molecular frameworks.[1][2] This guide provides a comprehensive technical overview of its physicochemical properties, reactivity profile, principal synthetic methodologies, and key applications, particularly in the synthesis of heterocyclic compounds and advanced pharmaceutical intermediates. The narrative emphasizes the mechanistic rationale behind its reactivity and provides detailed, field-proven protocols for its preparation, offering valuable insights for researchers, chemists, and professionals in drug development.

Section 1: Physicochemical Properties and Characterization

2-Chloro-1-cyclopentylethanone is an organic compound characterized by a ketone functional group with a cyclopentyl substituent at the carbonyl carbon and a chlorine atom on the adjacent (alpha) carbon.[3][4] This structure dictates its physical properties and chemical behavior. Typically appearing as a colorless to pale yellow liquid, it is generally soluble in common organic solvents but has limited solubility in water due to its moderate polarity.[3]

Table 1: Physicochemical Properties of 2-Chloro-1-cyclopentylethanone

| Property | Value | Source(s) |

| CAS Number | 932-28-5 | [5][6] |

| Molecular Formula | C₇H₁₁ClO | [5][6] |

| Molecular Weight | 146.61 g/mol | [5][6] |

| Boiling Point | 205.1 ± 13.0 °C at 760 mmHg | [7][8] |

| Density | 1.1 ± 0.1 g/cm³ | [7] |

| Flash Point | 92.8 ± 11.0 °C | [7][8] |

| Refractive Index | 1.477 | [7] |

| LogP | 1.98 | [5] |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [5] |

| SMILES | C1CCC(C1)C(=O)CCl | [5][6] |

Spectroscopic characterization of this molecule is straightforward. The ¹H NMR spectrum would feature signals corresponding to the protons on the cyclopentyl ring and a characteristic singlet for the chloromethyl (-CH₂Cl) protons. The ¹³C NMR would show a distinct peak for the carbonyl carbon and the carbon bearing the chlorine atom. Infrared (IR) spectroscopy will reveal a strong absorption band characteristic of the C=O stretch in a ketone. Mass spectrometry (MS) would show the molecular ion peak and an isotopic pattern (M+2) characteristic of a monochlorinated compound.

Section 2: The Chemistry of an α-Chloro Ketone: Reactivity Profile

The synthetic utility of 2-Chloro-1-cyclopentylethanone stems from the unique reactivity of the α-chloro ketone functional group.[9] This moiety contains two adjacent electron-withdrawing groups—the carbonyl and the halogen—which create two highly electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon and the α-carbon.[9][10]

The inductive effect of the carbonyl group significantly enhances the polarity of the carbon-chlorine bond, making the α-carbon exceptionally reactive towards nucleophiles in Sₙ2-type displacement reactions, far more so than a typical alkyl chloride.[4][9] This dual reactivity is the cornerstone of its application as a versatile synthon for forging new carbon-carbon and carbon-heteroatom bonds.[2][9]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 932-28-5: 2-Chloro-1-cyclopentylethanone | CymitQuimica [cymitquimica.com]

- 4. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 5. chemscene.com [chemscene.com]

- 6. 2-Chloro-1-cyclopentylethanone | C7H11ClO | CID 12466577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. molbase.com [molbase.com]

- 9. 2-Chloro-1-cyclopentylethanone | 932-28-5 | Benchchem [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-1-cyclopentylethanone from 1-cyclopentylethanone

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-1-cyclopentylethanone, a valuable intermediate in the pharmaceutical and agrochemical industries.[1][2] The document delves into the mechanistic underpinnings of the alpha-chlorination of ketones, evaluates suitable chlorinating agents, and presents a detailed, field-proven protocol for this transformation. Emphasis is placed on the causality behind experimental choices, ensuring a self-validating and reproducible methodology for researchers, scientists, and professionals in drug development. Safety considerations and spectroscopic characterization of the target compound are also thoroughly addressed to ensure the safe and effective implementation of this synthetic route.

Introduction: The Significance of 2-Chloro-1-cyclopentylethanone

2-Chloro-1-cyclopentylethanone is a bifunctional organic molecule that serves as a crucial building block in the synthesis of more complex chemical entities.[1] Its structure, featuring a reactive α-chloro ketone moiety and a cyclopentyl group, makes it a versatile precursor for a variety of chemical transformations.[1][2] The α-chloro ketone functionality is highly susceptible to nucleophilic attack, enabling the facile formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is leveraged in the construction of diverse molecular architectures, including heterocyclic scaffolds like pyrroles and thiophenes, which are prevalent in many biologically active molecules.[1][2] Consequently, 2-Chloro-1-cyclopentylethanone is an important intermediate in the development of novel therapeutics and agrochemicals.[1]

Mechanistic Insights: The Alpha-Chlorination of Ketones

The synthesis of 2-Chloro-1-cyclopentylethanone from 1-cyclopentylethanone is achieved through an alpha-halogenation reaction. This transformation can be catalyzed by either acid or base, proceeding through an enol or enolate intermediate, respectively. For the selective monochlorination of an unsymmetrical ketone like 1-cyclopentylethanone, acid-catalyzed halogenation is generally preferred.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the α-hydrogens. A weak base (e.g., the solvent or the conjugate base of the acid catalyst) then removes an α-proton to form a nucleophilic enol intermediate. This enol then attacks an electrophilic chlorine source, leading to the formation of the α-chlorinated ketone and regeneration of the acid catalyst. A key feature of the acid-catalyzed mechanism is that the introduction of the first halogen atom deactivates the carbonyl group towards further protonation, which slows down subsequent halogenations, thus favoring the mono-halogenated product.[3][4]

In contrast, under basic conditions, an enolate is formed which is a more reactive nucleophile. The initial halogenation makes the remaining α-hydrogens more acidic, leading to faster subsequent halogenations and often resulting in polyhalogenated products.[3] Therefore, for the controlled synthesis of 2-Chloro-1-cyclopentylethanone, an acid-catalyzed approach is the method of choice.

Diagram of the Acid-Catalyzed Alpha-Chlorination Mechanism:

Caption: Acid-catalyzed alpha-chlorination of 1-cyclopentylethanone.

Selection of Chlorinating Agent

Several reagents can be employed for the α-chlorination of ketones. The choice of the chlorinating agent is critical and depends on factors such as reactivity, selectivity, cost, and safety.

| Chlorinating Agent | Formula | Key Advantages | Key Disadvantages |

| Sulfuryl Chloride | SO₂Cl₂ | - Effective for monochlorination. - Reaction can often be driven to completion. - Gaseous byproducts (SO₂ and HCl) are easily removed. | - Highly corrosive and water-reactive. - Requires careful handling in a fume hood. |

| Thionyl Chloride | SOCl₂ | - Readily available. | - Can lead to side reactions, including the formation of vinyl chlorides. - Also highly corrosive and water-reactive. |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | - Solid, easier to handle than liquid reagents. - Generally milder reaction conditions. | - May require a catalyst (e.g., acid or radical initiator). - Can be less reactive than sulfuryl chloride. |

| Chlorine Gas | Cl₂ | - Inexpensive for large-scale reactions. | - Highly toxic and difficult to handle safely in a laboratory setting. - Can lead to over-chlorination. |

For the synthesis of 2-Chloro-1-cyclopentylethanone, sulfuryl chloride (SO₂Cl₂) is an excellent choice due to its high reactivity and the ease of removing its byproducts. While highly corrosive, its handling is manageable with standard laboratory safety protocols.

Experimental Protocol

This protocol is a self-validating system designed for the synthesis and purification of 2-Chloro-1-cyclopentylethanone.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Cyclopentylethanone | 112.17 | 10.0 g | 0.089 |

| Sulfuryl Chloride | 134.97 | 12.0 g (7.1 mL) | 0.089 |

| Dichloromethane (DCM) | - | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | ~5 g | - |

Equipment

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a drying tube (filled with calcium chloride)

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-cyclopentylethanone (10.0 g, 0.089 mol) and dichloromethane (100 mL). Stir the solution until the ketone is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

-

Addition of Sulfuryl Chloride: In a dropping funnel, place sulfuryl chloride (12.0 g, 0.089 mol). Add the sulfuryl chloride dropwise to the stirred ketone solution over a period of 30-45 minutes. Maintain the temperature of the reaction mixture between 0-5 °C during the addition. The reaction will evolve HCl and SO₂ gas, which should be vented through the drying tube into a fume hood.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the solution for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer with another 25 mL of saturated sodium bicarbonate solution, followed by 25 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield 2-Chloro-1-cyclopentylethanone as a colorless to pale yellow liquid.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of 2-Chloro-1-cyclopentylethanone.

Characterization of 2-Chloro-1-cyclopentylethanone

The identity and purity of the synthesized 2-Chloro-1-cyclopentylethanone should be confirmed by spectroscopic methods.

| Property | Value |

| Molecular Formula | C₇H₁₁ClO |

| Molecular Weight | 146.61 g/mol [5] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | (Predicted) ~80-85 °C at reduced pressure |

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show a multiplet for the cyclopentyl protons, a triplet for the methine proton adjacent to the carbonyl, and a singlet for the chloromethyl protons.

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum should exhibit a peak for the carbonyl carbon, a peak for the chloromethyl carbon, and several peaks corresponding to the cyclopentyl ring carbons.

-

IR (neat, cm⁻¹): A strong absorption band characteristic of the carbonyl (C=O) stretch is expected around 1720-1740 cm⁻¹.

-

Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.

Safety and Handling

The synthesis of 2-Chloro-1-cyclopentylethanone involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

1-Cyclopentylethanone: This compound is a flammable liquid and vapor.[6] It can cause serious eye irritation and may be harmful if swallowed.[7] Standard handling precautions for flammable organic liquids should be followed.

-

Sulfuryl Chloride: Sulfuryl chloride is a highly corrosive substance that reacts violently with water.[8][9][10][11][12] It causes severe skin and eye burns and is toxic by inhalation.[9][10] All manipulations must be carried out in a fume hood, and appropriate PPE, including chemical resistant gloves, safety goggles, and a lab coat, must be worn.[8][9][10][12] In case of skin contact, immediately flush with plenty of water for at least 15 minutes.[8] For eye contact, flush with water for at least 30 minutes and seek immediate medical attention.[8]

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. It should be handled in a fume hood to avoid inhalation of vapors.

All waste materials should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.

Conclusion

The acid-catalyzed alpha-chlorination of 1-cyclopentylethanone using sulfuryl chloride is an effective and reliable method for the synthesis of 2-Chloro-1-cyclopentylethanone. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers can confidently produce this valuable synthetic intermediate with high purity. The provided framework for characterization ensures the validation of the final product, making this guide a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]

- Vertex AI Search. (n.d.).

-

FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET - Sulfuryl Chloride. Retrieved from [Link]

-

AMERICAN ELEMENTS. (n.d.). 1-Cyclopentylethanone. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Chloro-1-cyclopentylethanone in Modern Organic Synthesis.

-

PubChem. (n.d.). 2-Chlorocyclopentanone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]

- Sciencemadness.org. (n.d.). α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride.

- Royal Society of Chemistry. (2025, May 14). Active electropositive α-chlorine: trichloroacetonitrile as an electrophilic chlorination reagent. Organic Chemistry Frontiers.

- ResearchGate. (n.d.).

- Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.).

-

PubChem. (n.d.). 2-Chloro-1-cyclopropylethan-1-one. Retrieved from [Link]

- Google Patents. (n.d.). CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.

-

SpectraBase. (n.d.). 2-Chlorocyclopentanone. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-1-cyclopentylethanone. Retrieved from [Link]

-

Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]

- YouTube. (2020, April 1).

- ResearchGate. (2025, August 5). Synthesis and reactivity of polychlorocyclopentanones.

-

PubChem. (n.d.). 2-Chloro-1-cyclopent-3-en-1-ylethanone. Retrieved from [Link]

- PubMed. (2007, June 22). Formation of diethyl 2-amino-1-cyclopentenylphosphonates: a simple synthesis with a unique mechanism. Journal of Organic Chemistry.

-

National Institute of Standards and Technology. (n.d.). 2-Cyclopenten-1-one - the NIST WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-1-butanoylcyclopent-1-ene - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates. Retrieved from [Link]

- YouTube. (2018, May 5).

- OpenStax. (2023, September 20). 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. 2-Chloro-1-cyclopentylethanone | C7H11ClO | CID 12466577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Cyclopentylethanone | 6004-60-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

The In-Depth Technical Guide to the Mechanism of α-Chlorination of Ketones

This guide provides a comprehensive exploration of the α-chlorination of ketones, a fundamental transformation in organic synthesis with wide-ranging applications in pharmaceutical and materials science. We will delve into the core mechanistic principles, offering field-proven insights into experimental choices and protocol design. This document is structured to serve as a valuable resource for researchers, scientists, and drug development professionals, providing both theoretical understanding and practical guidance.

The Dichotomy of Mechanism: Acid-Catalyzed vs. Base-Promoted Pathways

The α-position of a ketone is readily halogenated due to the carbonyl group's ability to form a nucleophilic enol or enolate intermediate.[1] The choice between acidic and basic conditions dictates the reaction mechanism, regioselectivity, and the propensity for multiple halogenations.

Acid-Catalyzed α-Chlorination: A Controlled Monosubstitution

Under acidic conditions, the α-chlorination of ketones proceeds through an enol intermediate.[2] This pathway is favored for achieving selective monochlorination.

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the α-hydrogens.[2] A subsequent deprotonation at the α-carbon leads to the formation of a nucleophilic enol.[2] This enol then attacks an electrophilic chlorine source, such as molecular chlorine (Cl₂) or N-chlorosuccinimide (NCS), to yield a protonated α-chloro ketone.[2][3] Final deprotonation regenerates the acid catalyst and affords the α-chlorinated product.[2]

A critical aspect of the acid-catalyzed mechanism is that the formation of the enol is the slow, rate-determining step.[2] Kinetic studies have shown that the reaction rate is dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration.[4][5] This indicates that once the enol is formed, its reaction with the electrophilic chlorine is rapid.[2]

The introduction of an electron-withdrawing chlorine atom at the α-position decreases the basicity of the carbonyl oxygen, making subsequent protonation and enol formation less favorable.[1] This inherent electronic effect is the primary reason why the reaction tends to stop after a single chlorination under acidic conditions.[1]

Regioselectivity: For unsymmetrical ketones, acid-catalyzed halogenation typically occurs at the more substituted α-carbon.[1][6] This regioselectivity is governed by the thermodynamic stability of the enol intermediate; the more substituted enol is the more stable and is formed preferentially under equilibrium conditions.[6][7]

Caption: Acid-catalyzed α-chlorination proceeds via a rate-determining enol formation.

Base-Promoted α-Chlorination: The Path to Polychlorination

In the presence of a base, the α-chlorination of ketones occurs through an enolate intermediate.[6] This pathway is generally more rapid than the acid-catalyzed route but is often difficult to control, leading to multiple halogenations.[1]

Mechanism: A base abstracts an α-proton to form a highly nucleophilic enolate anion.[6] This enolate then rapidly attacks an electrophilic chlorine source. The key difference from the acid-catalyzed pathway lies in the effect of the introduced halogen on the remaining α-protons. The electron-withdrawing inductive effect of the chlorine atom increases the acidity of the remaining α-protons.[6] Consequently, the monochlorinated product is more readily deprotonated to form a new enolate than the starting ketone, leading to rapid subsequent chlorinations until all α-hydrogens are replaced.[1][6] This is particularly evident in the haloform reaction of methyl ketones, which proceeds through a trihalogenated intermediate.[1]

Regioselectivity: For unsymmetrical ketones, base-promoted halogenation typically occurs at the less substituted α-carbon.[1] This is a result of kinetic control; the proton on the less sterically hindered carbon is more accessible to the base and is removed more rapidly.[7] The resulting kinetic enolate is then trapped by the halogen.[7]

Caption: Base-promoted α-chlorination proceeds via an enolate, often leading to polychlorination.

Chlorinating Agents: A Comparative Analysis

A variety of reagents can be employed for the α-chlorination of ketones, each with its own advantages and disadvantages in terms of reactivity, selectivity, and handling.

| Chlorinating Agent | Reagent Type | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Advantages | Disadvantages |

| N-Chlorosuccinimide (NCS) | N-Chloroimide | Good to Excellent | Hours | Room Temp. to Reflux | Mild reaction conditions, high selectivity for monochlorination, safer to handle.[8] | Often requires a catalyst or initiator.[8] |

| Sulfuryl Chloride (SO₂Cl₂) | Inorganic Chloride | Moderate to High | 1 - 4 hours | 10 - 20 | Powerful and effective, readily available.[8] | Highly corrosive and toxic, can lead to dichlorination and side reactions, evolves HCl gas.[8] |

| Trichloroisocyanuric Acid (TCCA) | N-Chloroimide | High | 1 - 2 hours | Room Temp. | High chlorine content, stable solid. | Can lead to over-chlorination if not controlled. |

| Elemental Chlorine (Cl₂) | Elemental Halogen | Variable | Variable | Variable | Inexpensive. | Gaseous, toxic, difficult to handle, can lead to side reactions. |

| p-Toluenesulfonyl Chloride | Sulfonyl Chloride | Good | Variable | -78 to Room Temp. | Used with a strong base to form a kinetic enolate for regioselective chlorination at the less substituted position.[9] | Requires stoichiometric use of a strong base (e.g., LDA).[9] |

Experimental Protocols: Practical Guidance for Synthesis

The following protocols provide detailed, step-by-step methodologies for the α-chlorination of representative ketone substrates.

Acid-Catalyzed α-Chlorination of Cyclohexanone using N-Chlorosuccinimide (NCS)

This protocol is adapted from a general procedure for the α-chlorination of ketones using NCS in an acidic medium.[3]

Materials:

-

Cyclohexanone

-

N-Chlorosuccinimide (NCS)

-

Glacial Acetic Acid

-

Round-bottom flask

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve cyclohexanone (10 mmol) in glacial acetic acid (20 mL).[3]

-

Add N-Chlorosuccinimide (11 mmol) to the solution in one portion.[3]

-

Heat the reaction mixture to 55 °C and stir for 4-6 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation or column chromatography.

Sources

- 1. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sciencemadness.org [sciencemadness.org]

Spectroscopic Data for 2-Chloro-1-cyclopentylethanone: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-1-cyclopentylethanone, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but also the underlying principles and experimental considerations for its acquisition and interpretation. The unique bifunctional nature of this α-chloro ketone, featuring a reactive chloro-ketone moiety and a cyclopentyl group, makes its structural elucidation and purity assessment paramount for successful downstream applications.[1][2]

Molecular Structure and Key Features

2-Chloro-1-cyclopentylethanone (CAS No. 932-28-5) possesses the molecular formula C₇H₁₁ClO and a molecular weight of 146.61 g/mol .[3][4] Its structure, featuring a chloromethyl ketone appended to a cyclopentyl ring, dictates its characteristic spectroscopic signature.

"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C1"; "C1" -- "C6"; "C6" -- "O" [style=double]; "C6" -- "C7"; "C7" -- "Cl";

H1 [label="H", pos="-0.3,1.3!"]; H2 [label="H", pos="0.3,1.3!"]; H3 [label="H", pos="1.3,1.3!"]; H4 [label="H", pos="0.7,1.3!"]; H5 [label="H", pos="1.8,0.3!"]; H6 [label="H", pos="1.8,-0.3!"]; H7 [label="H", pos="1.3,-1.3!"]; H8 [label="H", pos="0.7,-1.3!"]; H9 [label="H", pos="-0.3,-1.3!"]; H10 [label="H", pos="0.3,-1.3!"]; H11 [label="H", pos="-0.5,0.3!"]; H12 [label="H", pos="2.8,0.3!"]; H13 [label="H", pos="2.8,-0.3!"];

"C1" -- H1; "C1" -- H2; "C2" -- H3; "C2" -- H4; "C3" -- H5; "C3" -- H6; "C4" -- H7; "C4" -- H8; "C5" -- H9; "C5" -- H10; "C1" -- H11; "C7" -- H12; "C7" -- H13; }

Caption: Molecular Structure of 2-Chloro-1-cyclopentylethanone.Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-Chloro-1-cyclopentylethanone, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of the atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.2 - 4.4 | s | 2H | -C(O)CH₂ Cl |

| ~3.0 - 3.2 | m | 1H | -CH -C(O)- |

| ~1.5 - 1.9 | m | 8H | Cyclopentyl -CH₂ - |

Expertise & Experience in Interpretation:

-

The singlet at approximately 4.2-4.4 ppm is characteristic of the methylene protons (CH₂) adjacent to both a carbonyl group and a chlorine atom. The electron-withdrawing nature of both functionalities deshields these protons significantly, shifting them downfield.

-

The methine proton (-CH-) on the cyclopentyl ring, directly attached to the carbonyl group, is expected to appear as a multiplet around 3.0-3.2 ppm. Its proximity to the electron-withdrawing carbonyl group causes this downfield shift.

-

The remaining eight protons of the cyclopentyl ring will present as a complex multiplet in the upfield region of 1.5-1.9 ppm, which is typical for aliphatic cyclic systems.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~205 - 210 | C =O |

| ~50 - 55 | -C H-C(O)- |

| ~45 - 50 | -C(O)C H₂Cl |

| ~25 - 35 | Cyclopentyl -C H₂- |

Expertise & Experience in Interpretation:

-

The carbonyl carbon is the most deshielded, appearing at a characteristic chemical shift of around 205-210 ppm.

-

The carbon of the chloromethyl group (-CH₂Cl) is expected around 45-50 ppm, influenced by the electronegative chlorine atom.

-

The methine carbon of the cyclopentyl ring attached to the carbonyl group will be in the range of 50-55 ppm.

-

The remaining methylene carbons of the cyclopentyl ring will resonate in the aliphatic region of 25-35 ppm.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-1-cyclopentylethanone in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 500 MHz) for better signal dispersion and resolution. Standard room temperature is typically sufficient.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY will reveal proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. For 2-Chloro-1-cyclopentylethanone, the most prominent feature will be the carbonyl stretch.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Medium-Strong | C-H (aliphatic) stretch |

| ~1720-1740 | Strong, Sharp | C=O (ketone) stretch |

| ~1450 | Medium | C-H bend |

| ~750-650 | Medium-Strong | C-Cl stretch |

Expertise & Experience in Interpretation:

-

The strong, sharp absorption band in the region of 1720-1740 cm⁻¹ is the most definitive feature and is characteristic of the carbonyl (C=O) stretching vibration in a saturated ketone.[1] The presence of the electronegative chlorine atom on the α-carbon can slightly increase this frequency compared to a simple alkyl ketone.

-

The absorptions in the 2960-2850 cm⁻¹ range are due to the C-H stretching vibrations of the cyclopentyl and chloromethyl groups.

-

The C-Cl stretching vibration is expected in the fingerprint region, typically between 750 and 650 cm⁻¹.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Application: Place a small drop of neat 2-Chloro-1-cyclopentylethanone directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. A baseline correction may be applied to obtain a flat baseline.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Predicted Identity | Comments |

| 146/148 | [M]⁺ | Molecular ion peak. The M+2 peak is due to the ³⁷Cl isotope. |

| 111 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 83 | [C₅H₇O]⁺ | α-cleavage, loss of CH₂Cl radical. |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation. |

| 49/51 | [CH₂Cl]⁺ | Chloromethyl cation. |

Expertise & Experience in Interpretation:

-

Molecular Ion Peak: The presence of a molecular ion peak at m/z 146 is expected, corresponding to the molecular weight of the compound. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak at m/z 148 with approximately one-third the intensity of the M peak will be a key diagnostic feature.

-

α-Cleavage: A common fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group. Loss of the chloromethyl radical (•CH₂Cl) would result in a fragment at m/z 83 (the cyclopentylacylium ion).

-

Loss of Chlorine: The loss of a chlorine radical from the molecular ion would produce a fragment at m/z 111.

-

Other Fragments: The cyclopentyl cation at m/z 69 and the chloromethyl cation at m/z 49 and 51 are also plausible fragments.

Experimental Protocol for MS Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 2-Chloro-1-cyclopentylethanone in a volatile solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography (GC): Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5). The GC will separate the compound from any impurities. The oven temperature program should be optimized to ensure good peak shape and separation.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) at 70 eV is a standard method that induces reproducible fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of 2-Chloro-1-cyclopentylethanone. This guide, by presenting predicted data based on sound chemical principles and data from analogous structures, offers a reliable framework for researchers to confirm the identity and purity of this important synthetic intermediate. The detailed experimental protocols provide a practical basis for acquiring high-quality spectroscopic data.

References

- Vertex AI Search. (n.d.). 2-Chloro-1-cyclopentylethanone: Synthesis, Reactivity, and Applications.

- PubChem. (n.d.). 2-Chloro-1-cyclohexylpentan-1-one.

- ChemScene. (n.d.). 2-Chloro-1-cyclopentylethan-1-one.

- SpectraBase. (n.d.). 2-Chlorocyclopentanone.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Chloro-1-cyclopentylethanone in Modern Organic Synthesis.

- PubChem. (n.d.). 2-Chlorocyclopentanone.

- PubChem. (n.d.). 2-Chloro-1-cyclopropylethan-1-one.

- PubChem. (n.d.). 2-Chloro-1-cyclopentylethanone.

Sources

A Comprehensive Technical Guide to the Solubility of 2-Chloro-1-cyclopentylethanone in Organic Solvents

Introduction

2-Chloro-1-cyclopentylethanone (CAS No. 932-28-5) is a bifunctional organic compound of significant interest in modern organic synthesis.[1] Its unique structure, incorporating a reactive α-chloro ketone and a cyclopentyl ring, renders it a valuable intermediate for constructing complex molecular architectures, particularly in pharmaceutical and agrochemical research and development.[1] The efficacy of 2-Chloro-1-cyclopentylethanone in synthetic protocols is intrinsically linked to its solubility in various organic solvents. A thorough understanding of its solubility profile is paramount for reaction optimization, purification, and formulation development.

This technical guide provides a comprehensive overview of the solubility of 2-Chloro-1-cyclopentylethanone. It is designed to equip researchers, scientists, and drug development professionals with the theoretical framework and practical methodologies to make informed decisions regarding solvent selection for this versatile intermediate. While specific quantitative solubility data for this compound is not extensively published, this guide will empower the user to predict and experimentally determine its solubility in a range of organic solvents.

Physicochemical Properties and Predicted Solubility Profile

To understand the solubility of 2-Chloro-1-cyclopentylethanone, we must first consider its molecular structure and resulting physicochemical properties.

Molecular Structure:

Key features influencing solubility include:

-

A polar carbonyl group (C=O): This group can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

-

An α-chloro group (C-Cl): The electronegative chlorine atom contributes to the molecule's overall polarity.

-

A nonpolar cyclopentyl ring: This bulky hydrocarbon moiety imparts a significant degree of nonpolar character.

The interplay of these features results in a molecule of moderate polarity .[2] This suggests that 2-Chloro-1-cyclopentylethanone will be generally soluble in a range of organic solvents, with limited solubility in highly polar protic solvents like water and better solubility in solvents of intermediate polarity.[2]

Predicted Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 932-28-5 | [3][4][5] |

| Molecular Formula | C₇H₁₁ClO | [3][4] |

| Molecular Weight | 146.61 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Boiling Point | 205.1 ± 13.0 °C at 760 mmHg | [4][6] |

| XLogP3 | 1.92 - 2.1 | [3][4][6] |

| Polar Surface Area (PSA) | 17.07 Ų | [4] |

The XLogP3 value, a computed measure of hydrophobicity, is indicative of a compound that is more soluble in organic solvents than in water. The moderate polar surface area further supports the expectation of solubility in a range of organic media.

Theoretical Framework for Solvent Selection: "Like Dissolves Like"

The foundational principle governing solubility is "like dissolves like."[7] This means that substances with similar polarities are more likely to be soluble in one another. Organic solvents can be broadly categorized based on their polarity:

-

Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) Primarily exhibit London dispersion forces.

-

Polar Aprotic Solvents: (e.g., acetone, ethyl acetate, dichloromethane, tetrahydrofuran) Possess a significant dipole moment but lack acidic protons for hydrogen bonding.

-

Polar Protic Solvents: (e.g., methanol, ethanol, water) Have a significant dipole moment and can act as hydrogen bond donors.

Given the moderate polarity of 2-Chloro-1-cyclopentylethanone, it is anticipated to have high solubility in polar aprotic solvents and moderate solubility in nonpolar and polar protic solvents .

A Systematic Approach to Solvent Selection

A logical workflow for selecting an appropriate solvent system for 2-Chloro-1-cyclopentylethanone involves a combination of theoretical prediction and experimental verification. The following diagram illustrates a recommended decision-making process.

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Safety and Handling Considerations

As with any chemical handling, appropriate safety precautions must be observed.

-

Handling: Work in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

While a specific safety data sheet (SDS) for 2-Chloro-1-cyclopentylethanone was not found in the search results, the SDS for a structurally similar compound, 2-chloro-1-(1-chlorocyclopropyl)ethanone, indicates potential hazards such as acute toxicity, skin corrosion, and skin sensitization. [1]It is prudent to handle 2-Chloro-1-cyclopentylethanone with a similar level of caution.

Conclusion

2-Chloro-1-cyclopentylethanone is a key synthetic intermediate with a solubility profile governed by its moderately polar nature. It is predicted to be highly soluble in polar aprotic solvents, with moderate solubility in nonpolar and polar protic solvents. This guide provides a robust framework for both predicting and experimentally determining its solubility. By employing the systematic approach outlined, researchers can confidently select appropriate solvent systems to optimize reaction conditions, enhance purification efficiency, and facilitate formulation development, thereby harnessing the full synthetic potential of this valuable compound.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PubMed Central.

- CAS 932-28-5: 2-Chloro-1-cyclopentylethanone | CymitQuimica. (n.d.).

- 2-Chloro-1-cyclopentylethanone | C7H11ClO | CID 12466577 - PubChem. (n.d.).

- Buy 2-Chloro-1-cyclopentylethanone Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD - ECHEMI. (n.d.).

- 932-28-5 | 2-Chloro-1-cyclopentylethan-1-one | ChemScene. (n.d.).

- Buy 2-Chloro-1-cyclopentylethanone from HANGZHOU LEAP CHEM CO., LTD. - ECHEMI. (n.d.).

- 2-Chloro-1-cyclopentylethanone: Synthesis, Reactivity, and Applications. (n.d.).

- Chemical Safety Data Sheet MSDS / SDS - 2-chloro-1-(1-chlorocyclopropyl)ethanone - ChemicalBook. (n.d.).

Sources

The Double-Edged Sword: A Technical Guide to the Biological Activities of α-Chloro Ketones

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

α-Chloro ketones, a class of organic compounds characterized by a chlorine atom alpha to a carbonyl group, represent a fascinating and potent scaffold in medicinal chemistry and chemical biology. Their inherent reactivity, stemming from the electrophilic nature of both the carbonyl carbon and the α-carbon, makes them highly effective covalent modifiers of biological macromolecules. This dual reactivity has been harnessed to develop a range of biologically active molecules, most notably as irreversible enzyme inhibitors. However, this same reactivity necessitates a thorough understanding of their potential for off-target effects and toxicity. This in-depth technical guide provides a comprehensive exploration of the multifaceted biological activities of α-chloro ketones, delving into their mechanisms of action, therapeutic potential as enzyme inhibitors, anticancer agents, and antimicrobial compounds, and considerations for their toxicological profiles. We will explore the causality behind their biological effects, provide detailed experimental protocols for their evaluation, and present quantitative data to inform future research and development endeavors.

The Chemistry of Reactivity: The Foundation of Biological Action

The biological activities of α-chloro ketones are intrinsically linked to their chemical structure. The presence of an electron-withdrawing carbonyl group enhances the electrophilicity of the adjacent carbon atom bearing the chlorine atom, making it susceptible to nucleophilic attack. This renders α-chloro ketones potent alkylating agents.

Simultaneously, the carbonyl group itself can be a target for nucleophiles. This dual electrophilicity is the cornerstone of their ability to covalently modify biological targets, leading to irreversible inhibition of enzymes and modulation of cellular pathways. The general mechanism involves the formation of a stable covalent bond, typically with a nucleophilic amino acid residue within the active site of an enzyme.

Irreversible Enzyme Inhibition: A Primary Mechanism of Action

A significant body of research on α-chloro ketones has focused on their role as irreversible enzyme inhibitors, particularly targeting proteases. This inhibition is a form of affinity labeling, where the inhibitor first binds to the enzyme's active site with some specificity, driven by non-covalent interactions, before a covalent bond is formed, leading to permanent inactivation.[1]

Targeting Cysteine Proteases

Cysteine proteases, such as caspases and cathepsins, are prime targets for α-chloro ketone-based inhibitors. The catalytic activity of these enzymes relies on a nucleophilic cysteine residue in their active site. α-Chloro ketones exploit this by serving as a substrate for this cysteine, leading to the formation of a stable thioether linkage and irreversible inhibition.[2][3]

Peptide chloromethyl ketones, such as Z-VAD-FMK (a caspase inhibitor), have been instrumental in elucidating the roles of caspases in apoptosis.[2] The peptide portion of the inhibitor directs it to the active site of the specific caspase, where the chloromethyl ketone "warhead" then reacts with the catalytic cysteine.[2]

Targeting Serine Proteases

Serine proteases, characterized by a catalytic triad that includes a highly reactive serine residue, are also susceptible to inhibition by α-chloro ketones.[4] The mechanism involves the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the α-chloro ketone, forming a hemiketal intermediate. This is followed by the alkylation of a nearby histidine residue in the catalytic triad by the chloromethyl group, leading to irreversible inactivation.[4][5]

Anticancer Activity: Inducing Apoptosis and Modulating Signaling Pathways

The ability of α-chloro ketones to covalently modify proteins has been explored for its potential in cancer therapy. Several studies have demonstrated the potent antiproliferative activity of α-chloro ketone-containing compounds, particularly chlorochalcones, against various cancer cell lines.[6][7]

The primary mechanism of their anticancer action appears to be the induction of apoptosis, or programmed cell death.[7] α-Chloro ketones can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Pathway Activation:

Caption: Intrinsic apoptosis pathway initiated by α-chloro ketones.

α-Chloro ketones can induce cellular stress, leading to the modulation of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability.[8] This results in the release of cytochrome c from the mitochondria into the cytoplasm, a key initiating event in the intrinsic apoptotic pathway.[9][10] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[9] Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the dismantling of the cell.[11][12]

Extrinsic Pathway and Caspase Activation:

Caption: Caspase activation cascade involving α-chloro ketones.

While direct activation of death receptors by α-chloro ketones is less documented, they can sensitize cancer cells to apoptosis induced by ligands of the tumor necrosis factor (TNF) family.[13] The central event in the death receptor pathway is the activation of caspase-8.[14] Activated caspase-8 can directly activate caspase-3 or cleave the Bcl-2 family protein Bid into its truncated form, tBid.[11] tBid then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway.

Quantitative Anticancer Activity

The anticancer potency of α-chloro ketones is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Chlorinated Chalcones | MCF-7 (Breast) | 0.8 - 4.3 | [3] |

| Chlorinated Chalcones | HeLa (Cervical) | 0.8 - 4.3 | [3] |

| Chlorinated Chalcones | WiDr (Colon) | 0.8 - 4.3 | [3] |

| 5'-chloro-2'-hydroxychalcone | MDA-MB-231 (Breast) | 15.3 ± 0.7 | [15] |

| 3',5'-dichloro-2'-hydroxychalcone | MDA-MB-231 (Breast) | 38.3 ± 0.9 | [15] |

| Polyphenol Hybrids | HTB-26 (Breast) | 10 - 50 | [16] |

| Polyphenol Hybrids | PC-3 (Prostate) | 10 - 50 | [16] |

| Polyphenol Hybrids | HepG2 (Liver) | 10 - 50 | [16] |

| Azetopyrroloazepinones | Various | Varies | [17] |

| Cinnamaldehyde-Based Chalcones | Caco-2 (Colon) | Varies | [6] |

Antimicrobial Properties: A Less Explored Frontier

The reactivity of α-chloro ketones also extends to antimicrobial activity. Certain α,β-unsaturated ketones and chalcone derivatives containing chlorine have demonstrated inhibitory effects against a range of bacteria and fungi.[2][18]

The proposed mechanisms of antimicrobial action are not as well-defined as their protease inhibition but are thought to involve:

-

Inhibition of Essential Enzymes: Similar to their effects on mammalian enzymes, α-chloro ketones may irreversibly inhibit microbial enzymes crucial for survival.

-

Disruption of Cell Wall or Membrane Integrity: The electrophilic nature of these compounds could lead to reactions with components of the bacterial cell wall or membrane, compromising their structural integrity.

-

Inhibition of Efflux Pumps: Some chalcones have been shown to inhibit bacterial efflux pumps, which are responsible for pumping out antibiotics from the cell, thus potentially reversing antimicrobial resistance.[19]

Quantitative Antimicrobial Activity

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Substituted styryl-3-chloro-4-nitrophenylketones | M. luteus | 88 | [2] |

| Substituted styryl-3-chloro-4-nitrophenylketones | S. aureus | 88 | [2] |

| Substituted styryl-3-chloro-4-nitrophenylketones | E. coli | 99 | [2] |

| Ketone-selenoesters | S. aureus | 0.39 - 1.56 | [20] |

| 2,5-disubstituted 4-thiazolidinones | Various | Varies | [21] |

Toxicology and Safety Considerations

The high reactivity of α-chloro ketones, while beneficial for their biological activity, also raises concerns about their toxicity. Their ability to react with a wide range of nucleophiles means they can potentially modify proteins and other biomolecules indiscriminately, leading to off-target effects and cellular toxicity.

Acute toxicity is often measured by the LD50 (lethal dose for 50% of a population) or LC50 (lethal concentration for 50% of a population).

| Compound | Animal | Route | LD50/LC50 | Reference |

| Chloroacetone | Rat | Oral | 100-141 mg/kg | [22] |

| Chloroacetone | Mouse | Oral | 127-141 mg/kg | [22] |

| Chloroacetone | Rabbit | Dermal | 141 mg/kg | [22] |

| Chloroacetone | Rat | Inhalation (1h) | 500 ppm | [22] |

It is crucial for researchers working with α-chloro ketones to handle these compounds with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area.

Experimental Protocols

Assessment of Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Caption: MTT assay workflow for cytotoxicity assessment.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the α-chloro ketone compound in culture medium and add them to the respective wells. Include a vehicle control (solvent only) and an untreated control.

-

Incubation: Incubate the plate for a period of 24 to 72 hours.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Assessment of Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

-

Prepare Antimicrobial Dilutions: Perform serial twofold dilutions of the α-chloro ketone in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Assessment of Irreversible Enzyme Inhibition: Kinetic Analysis

To characterize an irreversible inhibitor, it is necessary to determine the kinetic parameters KI (the initial binding affinity) and kinact (the maximal rate of inactivation).

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and a suitable fluorogenic or chromogenic substrate.

-

Inhibitor Preparation: Prepare a range of concentrations of the α-chloro ketone inhibitor.

-

Kinetic Measurements: In a microplate reader, initiate the reaction by adding the enzyme to a mixture of the substrate and the inhibitor. Monitor the increase in fluorescence or absorbance over time.

-

Data Analysis:

-

Plot the product concentration versus time for each inhibitor concentration. The curves will show a decrease in reaction rate over time as the enzyme is inactivated.

-

Fit the progress curves to an equation for irreversible inhibition to determine the observed rate of inactivation (kobs) for each inhibitor concentration.

-

Plot kobs versus the inhibitor concentration.

-

Fit this plot to the following equation to determine kinact and KI: kobs = kinact[I] / (KI + [I])

-

Structure-Activity Relationships (SAR)

The biological activity of α-chloro ketones can be significantly influenced by their structural features. Understanding these structure-activity relationships is crucial for the design of more potent and selective compounds.

-

The Nature of the Ketone: The groups attached to the carbonyl can influence the reactivity and specificity of the inhibitor. For example, in peptide chloromethyl ketones, the peptide sequence determines the targeting of specific proteases.

-

Substitution on Aromatic Rings: In the case of chlorochalcones, the position and number of chlorine atoms on the aromatic rings can dramatically affect their anticancer and antimicrobial activities.[15][18] Generally, the presence of electron-withdrawing groups can enhance the electrophilicity of the α-carbon.

-

The Halogen: While this guide focuses on α-chloro ketones, the nature of the halogen (e.g., fluorine, bromine) can also modulate the reactivity and biological activity.

Conclusion and Future Perspectives

α-Chloro ketones are a class of compounds with significant and diverse biological activities, primarily driven by their ability to act as covalent modifiers of biological macromolecules. Their well-established role as irreversible inhibitors of proteases has made them invaluable tools in research and has spurred their investigation as therapeutic agents. The growing body of evidence for their anticancer and antimicrobial properties further highlights their potential in drug discovery.

However, the inherent reactivity that underlies their efficacy also presents challenges in terms of selectivity and potential toxicity. Future research in this area should focus on:

-

Designing more selective inhibitors: By carefully modifying the structure of α-chloro ketones, it may be possible to enhance their specificity for target enzymes or cellular pathways, thereby reducing off-target effects.

-

Elucidating detailed mechanisms of action: A deeper understanding of the specific molecular targets and signaling pathways modulated by α-chloro ketones in cancer and microbial cells will facilitate the development of more effective and safer drugs.

-

Exploring novel applications: The unique reactivity of α-chloro ketones could be harnessed for other applications in chemical biology, such as the development of chemical probes for activity-based protein profiling.

References

- Carullo, G., Mazzotta, S., Koch, A., et al. (2020).

- Thirunarayanan, G., & Vanangamudi, G. (2017). Antimicrobial potent (2E)-3-chloro-4-nitro-phenylchalcones. Journal of Saudi Chemical Society, 21(1), 109-117.

- Coronado-Velazquez, M., et al. (2019). Synthesis and cytotoxic activity of new azetopyrroloazepinones. Molecules, 24(18), 3324.

- BenchChem. (2025). An In-depth Technical Guide to the Core Principles of Irreversible Enzyme Inhibition by Chloromethyl Ketones.

- National Center for Biotechnology Information. (n.d.). Chloroacetone - Acute Exposure Guideline Levels for Selected Airborne Chemicals.

- Sikora, E., et al. (2022). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. International Journal of Molecular Sciences, 23(21), 12999.

- Lemaire, C., et al. (1998). Inhibition of caspase activity induces a switch from apoptosis to necrosis. FEBS Letters, 425(2), 266-270.

- Powers, J. C., et al. (1977). Specificity of porcine pancreatic elastase, human leukocyte elastase and cathepsin G. Inhibition with peptide chloromethyl ketones. Biochimica et Biophysica Acta (BBA) - Enzymology, 485(1), 156-166.

- Dewi, N. L. K., et al. (2021). Molecular Docking and Molecular Dynamic Investigations of Xanthone-Chalcone Derivatives against Epidermal Growth Factor Receptor for Preliminary Discovery of Novel Anticancer Agents. Molecules, 26(16), 4967.